

A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: 1,1'-Oxalyldiimidazole

Cat. No.: B102452

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1,1'-Oxalyldiimidazole** (ODI), a highly efficient coupling reagent in organic synthesis. It covers the fundamental physicochemical properties, a detailed synthesis protocol, and its diverse applications in the formation of amides, esters, thioesters, and peptides. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures and a summary of key quantitative data.

Introduction

1,1'-Oxalyldiimidazole, also known as Oxalic acid diimidazolide, is a versatile activating agent for carboxylic acids. Its high reactivity and the clean nature of its reactions, where the byproducts are gaseous carbon dioxide, carbon monoxide, and water-soluble imidazole, make it an attractive alternative to other coupling reagents. This guide delineates its synthesis, mechanism of action, and practical applications with detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1'-Oxalyldiimidazole** is presented in the table below.

Property	Value
CAS Number	18637-83-7
Molecular Formula	C ₈ H ₆ N ₄ O ₂
Molecular Weight	190.16 g/mol
Appearance	Light yellow to brown powder/crystal
Melting Point	114-116 °C
Solubility	Soluble in organic solvents like acetonitrile and benzene

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR) for **1,1'-Oxalyldiimidazole** were not available in the searched resources. Researchers should perform their own spectral analysis for characterization.

Synthesis of 1,1'-Oxalyldiimidazole

A reliable method for the synthesis of **1,1'-Oxalyldiimidazole** involves the reaction of N-trimethylsilylimidazole with oxalyl dichloride.

Experimental Protocol:

Materials:

- N-trimethylsilylimidazole
- Oxalyl dichloride
- Absolute benzene (anhydrous)

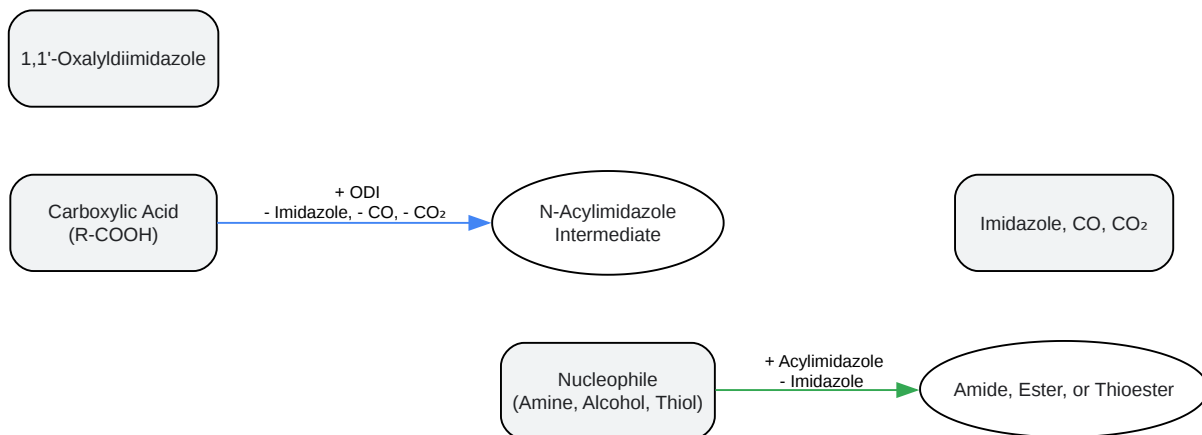
Procedure:

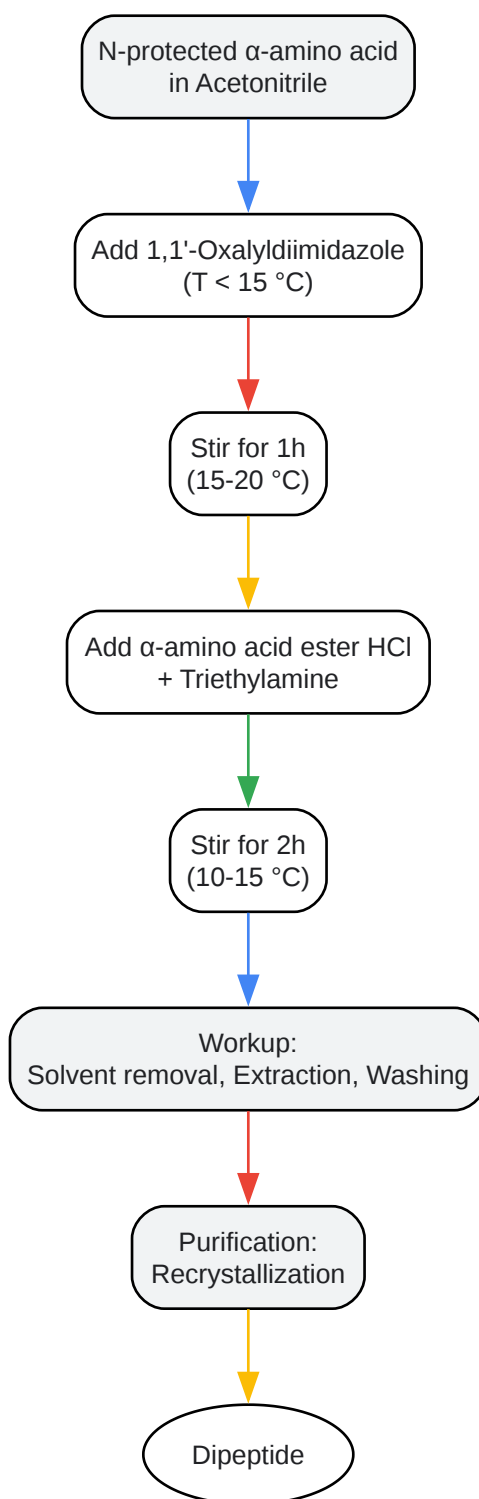
- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-trimethylsilylimidazole in absolute benzene.

- Cool the solution in an ice bath.
- Slowly add a solution of oxalyl dichloride in absolute benzene from the dropping funnel to the stirred solution of N-trimethylsilylimidazole.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction progress by a suitable method (e.g., disappearance of starting materials by GC or TLC).
- Upon completion, the solvent and the volatile byproduct (trimethylsilyl chloride) are removed under reduced pressure.
- The resulting solid residue, **1,1'-Oxalyldiimidazole**, can be purified by recrystallization from an appropriate solvent system.

Mechanism of Carboxylic Acid Activation

1,1'-Oxalyldiimidazole activates carboxylic acids by a two-step mechanism, which is illustrated in the diagram below. The initial reaction forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters.





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